Superior Bioaccessibility of 13-cis-Astaxanthin in Simulated Human Gastrointestinal Digestion (Caco-2 Model)
In a direct head-to-head comparison using an in vitro gastrointestinal digestion model coupled with Caco-2 human intestinal epithelial cells, 13Z-astaxanthin achieved the highest bioaccessibility among the three geometric isomers tested. At the end of simulated digestion, 13Z-astaxanthin reached 37.1% bioaccessibility, compared to 28.6% for 9Z-astaxanthin and only 19.7% for all-E-astaxanthin [1]. This represents a 1.88-fold advantage over all-trans and a 1.30-fold advantage over 9-cis, establishing 13-cis as the isomer most available for intestinal absorption following oral exposure. The higher bioaccessibility is attributed to enhanced micellarization of the Z-isomers, driven by their greater solubility in mixed micelle systems compared to the linear all-trans configuration [1].
| Evidence Dimension | Bioaccessibility (% of initial dose present in digesta after simulated GI digestion) |
|---|---|
| Target Compound Data | 13Z-astaxanthin: 37.1% |
| Comparator Or Baseline | 9Z-astaxanthin: 28.6%; all-E-astaxanthin: 19.7% |
| Quantified Difference | 1.88-fold vs all-E; 1.30-fold vs 9Z |
| Conditions | In vitro simulated gastrointestinal digestion (gastric + intestinal phases) with Caco-2 cell model; astaxanthin isomers individually tested at equivalent concentrations; bioaccessibility expressed as percentage in digesta relative to initial amount; n=3 independent experiments |
Why This Matters
For formulation scientists and pharmacokinetic researchers, the nearly 2-fold bioaccessibility advantage of 13-cis over all-trans directly impacts the design of oral delivery systems and the interpretation of absorption data, making 13-cis the preferred isomer for studies focused on intestinal uptake and systemic exposure.
- [1] Yang C, Zhang H, Liu R, Zhu H, Zhang L, Tsao R. Bioaccessibility, Cellular Uptake, and Transport of Astaxanthin Isomers and their Antioxidative Effects in Human Intestinal Epithelial Caco-2 Cells. J Agric Food Chem. 2017;65(47):10223-10232. doi:10.1021/acs.jafc.7b04254 View Source
